molecular formula C6H3Cl2F3N2 B13140981 4,5-Dichloro-2-methyl-6-(trifluoromethyl)pyrimidine

4,5-Dichloro-2-methyl-6-(trifluoromethyl)pyrimidine

Cat. No.: B13140981
M. Wt: 231.00 g/mol
InChI Key: ODVDRGISTXKWNP-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-methyl-6-(trifluoromethyl)pyrimidine is a heterocyclic organic compound with the molecular formula C6H3Cl2F3N2. This compound is characterized by the presence of chlorine, methyl, and trifluoromethyl groups attached to a pyrimidine ring. It is widely used in various fields due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-2-methyl-6-(trifluoromethyl)pyrimidine typically involves the chlorination of 2-methyl-6-(trifluoromethyl)pyrimidine. The process can be carried out using chlorine gas or other chlorinating agents under controlled conditions to ensure selective chlorination at the desired positions on the pyrimidine ring.

Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination reactors where the reaction conditions, such as temperature, pressure, and concentration of reactants, are meticulously controlled to maximize yield and purity. The product is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dichloro-2-methyl-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide, ammonia, or thiourea in solvents such as ethanol or dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 4,5-diamino-2-methyl-6-(trifluoromethyl)pyrimidine.

Scientific Research Applications

4,5-Dichloro-2-methyl-6-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of various drugs, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which 4,5-Dichloro-2-methyl-6-(trifluoromethyl)pyrimidine exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering protein functions. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

  • 2,4-Dichloro-5-(trifluoromethyl)pyrimidine
  • 2,6-Dichloro-4-(trifluoromethyl)pyridine
  • 4,6-Dichloro-2-(trifluoromethyl)pyrimidine

Comparison: Compared to these similar compounds, 4,5-Dichloro-2-methyl-6-(trifluoromethyl)pyrimidine is unique due to the presence of the methyl group at the 2-position, which can influence its reactivity and interaction with other molecules

Properties

Molecular Formula

C6H3Cl2F3N2

Molecular Weight

231.00 g/mol

IUPAC Name

4,5-dichloro-2-methyl-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C6H3Cl2F3N2/c1-2-12-4(6(9,10)11)3(7)5(8)13-2/h1H3

InChI Key

ODVDRGISTXKWNP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C(=N1)Cl)Cl)C(F)(F)F

Origin of Product

United States

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